Product packaging for Delphinidin 3-arabinoside(Cat. No.:CAS No. 28500-01-8)

Delphinidin 3-arabinoside

Cat. No.: B12784956
CAS No.: 28500-01-8
M. Wt: 470.8 g/mol
InChI Key: BQQCUFJAUJKCKH-GOWHUIJJSA-N
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Description

Delphinidin 3-arabinoside cation (CAS 28500-01-8) is a naturally occurring anthocyanin, a class of water-soluble flavonoids that serve as pigments in many fruits and vegetables . This compound is a key metabolite found in several edible berries, including blueberries ( Vaccinium corymbosum ) and bilberries ( Vaccinium myrtillus ), contributing to their characteristic colors . It is a monoglycoside, specifically an arabinoside, of the anthocyanidin delphinidin, with the sugar moiety attached to the 3-hydroxyl group of the flavylium core structure . The core delphinidin structure is characterized by a high degree of hydroxylation, possessing three hydroxyl groups on its B-ring, which is a key molecular feature associated with its potent antioxidant activity by scavenging reactive oxygen species (ROS) . In research, delphinidin and its glycosides, including this compound, have been investigated for their potential to exert a range of beneficial biological effects. Studies suggest that the parent anthocyanidin, delphinidin, exhibits significant anti-inflammatory and cytotoxic activities . It has been explored as a potential anticancer agent, with research indicating it can induce apoptosis and inhibit cell proliferation in various cancer cell models. For instance, in triple-negative and ER-negative breast cancer cells, delphinidin has been shown to inhibit the NF-κB activation pathway and the PI3K/Akt/mTOR signaling cascade . The presence of the arabinose sugar moiety is crucial for the stability and bioavailability of the molecule . This product is provided for research purposes such as in vitro analysis, as a standard for quantification, and for metabolic and bioavailability studies. It is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19ClO11 B12784956 Delphinidin 3-arabinoside CAS No. 28500-01-8

Properties

IUPAC Name

(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O11.ClH/c21-8-3-10(22)9-5-15(31-20-18(28)17(27)13(25)6-29-20)19(30-14(9)4-8)7-1-11(23)16(26)12(24)2-7;/h1-5,13,17-18,20,25,27-28H,6H2,(H4-,21,22,23,24,26);1H/t13-,17-,18+,20-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQCUFJAUJKCKH-GOWHUIJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101341478
Record name 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-chromeniumyl alpha-L-arabinopyranoside chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101341478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171370-55-1
Record name Delphinidin 3-arabinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171370551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-chromeniumyl alpha-L-arabinopyranoside chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101341478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELPHINIDIN 3-ARABINOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KIE206XHA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Classification Within the Anthocyanin Family

Anthocyanins are a subclass of flavonoids, characterized by their 2-phenylbenzopyrylium (flavylium) salt structure. nih.govgoogle.com They are glycosides of anthocyanidins, the aglycone (non-sugar) core. The classification of a specific anthocyanin is determined by the type of anthocyanidin it is derived from, as well as the nature, number, and location of the sugar molecules attached to it. google.com

Delphinidin (B77816) 3-arabinoside cation is a monoglycoside, meaning it has a single sugar moiety. google.com Specifically, it is a glycoside of the anthocyanidin delphinidin . nih.gov The sugar attached is arabinose , and it is linked to the 3-hydroxyl group of the delphinidin structure. nih.govgoogle.com The "cation" designation refers to the positively charged flavylium (B80283) ion, which is characteristic of anthocyanins and contributes to their color. nih.govgoogle.com

The core structure, delphinidin, is distinguished by the presence of three hydroxyl groups on its B-ring, which contributes to its potent antioxidant properties. nih.gov The addition of the arabinose sugar at the C-3 position is crucial for its stability and bioavailability. nih.gov

Table 1: Chemical Identification of Delphinidin 3-Arabinoside Cation

PropertyValue
IUPAC Name (2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol
Molecular Formula C₂₀H₁₉O₁₁⁺
Molecular Weight 435.4 g/mol
CAS Number 28500-01-8, 171370-55-1
PubChem CID 12137508
Source: PubChem nih.gov

Academic Research Context and Significance

The scientific community has shown considerable interest in Delphinidin (B77816) 3-arabinoside cation due to its widespread presence in edible plants and its potential biological activities. Research has focused on several key areas, including its natural sources, biosynthesis, and various health-promoting properties.

Natural Occurrence and Biosynthesis

Delphinidin 3-arabinoside is found in a variety of fruits and plants, most notably in blueberries (Vaccinium corymbosum), bilberries (Vaccinium myrtillus), and crepe myrtle (Lagerstroemia indica). nih.gov It is one of the many anthocyanins that contribute to the characteristic color of these plants. pageplace.de For instance, studies on blueberry cultivars have identified this compound as one of the major anthocyanin components. academicjournals.org

The biosynthesis of this compound is a complex process that occurs via the phenylpropanoid pathway in plants. nih.gov It begins with the amino acid phenylalanine and involves a series of enzymatic reactions to produce the delphinidin aglycone. nih.gov This is then followed by a glycosylation step where an arabinose sugar molecule is attached to the 3-hydroxyl group of the delphinidin, a reaction catalyzed by a specific glycosyltransferase enzyme. nih.gov

Research on Biological Activities

A significant portion of the academic research on this compound cation revolves around its potential health benefits, which are largely attributed to its antioxidant and anti-inflammatory properties. nih.gov

Anti-inflammatory Effects: Chronic inflammation is a contributing factor to various diseases. Research suggests that this compound, along with other anthocyanins, may possess anti-inflammatory properties. nih.govfoodandnutritionjournal.org Studies have explored its ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). d-nb.info

Other Potential Health Benefits: Beyond its antioxidant and anti-inflammatory effects, research has hinted at other potential benefits of this compound and its parent compound, delphinidin. These include potential roles in cancer prevention through mechanisms like inducing apoptosis (programmed cell death) in cancer cells and inhibiting cell proliferation. d-nb.infonih.gov However, it is important to note that much of this research is in preclinical stages.

Table 2: Summary of Research Findings on this compound Cation

Research AreaKey Findings
Natural Occurrence Found in blueberries, bilberries, and crepe myrtle. nih.gov
Biosynthesis Synthesized via the phenylpropanoid pathway with a final glycosylation step. nih.gov
Antioxidant Activity Possesses potent free radical scavenging capabilities. mdpi.com
Anti-inflammatory Effects May inhibit pro-inflammatory molecules. nih.govfoodandnutritionjournal.org
Anticancer Research Delphinidin, the aglycone, has shown potential in inducing apoptosis in cancer cells. d-nb.infonih.gov

This compound cation, an anthocyanin, is a naturally occurring pigment found in a variety of plants, contributing to the vibrant colors of their flowers and fruits. This article explores its presence across several botanical species.

Biosynthesis and Metabolic Pathways of Delphinidin and Its Glycosides

De Novo Assembly of the Anthocyanidin Core (Delphinidin)

The biosynthesis of the delphinidin (B77816) aglycone, the foundational structure of delphinidin 3-arabinoside, is a complex process that starts from the general phenylpropanoid pathway. This pathway provides the necessary precursors for the assembly of the characteristic C6-C3-C6 flavonoid skeleton.

The journey to delphinidin begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA through a series of enzymatic reactions. oup.commdpi.com Two primary precursors, one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, are condensed to initiate the flavonoid biosynthetic pathway. researchgate.netmdpi.com

Several key enzymes play pivotal roles in the formation of the delphinidin core:

Cinnamate-4-Hydroxylase (C4H): This enzyme is a crucial component of the general phenylpropanoid pathway. science.govnih.gov It catalyzes the hydroxylation of cinnamic acid to produce p-coumaric acid, a direct precursor for p-coumaroyl-CoA. nih.govresearchgate.net C4H is a monooxygenase that is essential for the production of a wide array of secondary metabolites, including flavonoids. science.gov

Chalcone (B49325) Synthase (CHS): Often considered the gatekeeper enzyme of the flavonoid pathway, CHS catalyzes the first committed step in flavonoid biosynthesis. researchgate.net It facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.comencyclopedia.pub The expression of CHS is highly correlated with the accumulation of anthocyanins. researchgate.net

Flavonoid 3′,5′-hydroxylase (F3′5′H): This enzyme is the key determinant for the production of delphinidin. researchgate.netnih.gov It belongs to the cytochrome P450 family and is responsible for hydroxylating the B-ring of flavonoid precursors, such as naringenin and dihydrokaempferol, at both the 3′ and 5′ positions. nih.govslu.se This hydroxylation pattern is the defining feature of delphinidin and is essential for the blue to purple hues it imparts. researchgate.net The presence and activity of F3'5'H directs the metabolic flux towards the synthesis of dihydromyricetin (B1665482), the direct precursor of delphinidin. nih.govnih.gov

The concerted action of these and other enzymes, including chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and dihydroflavonol 4-reductase (DFR), leads to the formation of leucodelphinidin, which is then converted to the delphinidin cation by anthocyanidin synthase (ANS). researchgate.netnih.gov

EnzymeFunction in Delphinidin BiosynthesisPrecursor(s)Product(s)
Cinnamate-4-Hydroxylase (C4H)Catalyzes the formation of p-coumaric acid. science.govnih.govCinnamic acidp-Coumaric acid
Chalcone Synthase (CHS)Catalyzes the first committed step in flavonoid biosynthesis. researchgate.netmdpi.comp-Coumaroyl-CoA, Malonyl-CoANaringenin chalcone
Flavonoid 3′,5′-hydroxylase (F3′5′H)Hydroxylates the B-ring at the 3′ and 5′ positions, directing the pathway towards delphinidin. researchgate.netnih.govNaringenin, DihydrokaempferolEriodictyol, Dihydromyricetin

Glycosylation and Arabinoside Formation at the C-3 Position

Once the delphinidin aglycone is synthesized, it undergoes glycosylation, a crucial modification that enhances its stability and solubility. nih.gov The attachment of a sugar moiety at the C-3 position is a common feature of anthocyanins. In the case of this compound, an arabinose sugar is attached to the 3-hydroxyl group of the C-ring.

This reaction is catalyzed by a specific type of enzyme known as a UDP-glycosyltransferase (UGT). nih.gov Specifically, the formation of this compound is mediated by a UDP-arabinose:anthocyanidin 3-O-arabinosyltransferase . mdpi.com This enzyme utilizes UDP-arabinose as the sugar donor and transfers the arabinose to the delphinidin aglycone. mdpi.com The specificity of these UGTs is critical, as they must recognize both the correct anthocyanidin substrate and the specific UDP-sugar. While the general class of enzymes is known, the specific arabinosyltransferase responsible for this reaction in many plant species is still an area of active research.

Genetic and Environmental Regulation of Anthocyanin Biosynthesis (e.g., Salt Stress)

The biosynthesis of anthocyanins, including this compound, is tightly regulated at the genetic level by a complex of transcription factors, primarily from the MYB, basic helix-loop-helix (bHLH), and WD40 repeat families. These regulatory proteins work in concert to control the expression of the structural genes of the anthocyanin pathway, such as CHS and F3'5'H.

Environmental stresses are known to significantly influence anthocyanin production. Salt stress , in particular, has been shown to induce the biosynthesis of anthocyanins in many plants as a protective mechanism. researchgate.netscience.govmdpi.com The accumulation of anthocyanins under saline conditions is considered a hallmark of plant stress response and is believed to help mitigate oxidative damage caused by the stress. researchgate.netmdpi.com Studies have shown that salt stress can upregulate the expression of anthocyanin biosynthetic genes, leading to an increased accumulation of these pigments. researchgate.netnih.gov For instance, in blueberry leaves under salt stress, there is an upregulation of flavonoid biosynthetic pathway genes, which promotes the accumulation of various flavonoids, including anthocyanins like delphinidin-3-O-glucoside chloride. encyclopedia.pub This response is part of the plant's broader strategy to enhance its antioxidant capacity and cope with the adverse effects of high salinity. nih.gov

Enzymatic Conversion to Other Flavonoid Classes

The delphinidin core and its glycosides are part of a larger network of flavonoid metabolism and can be enzymatically converted into other related compounds.

One common conversion is the methylation of the hydroxyl groups on the B-ring of delphinidin by methyltransferases. This results in the formation of other anthocyanins, such as petunidin (B3231668) (methylated at the 3' position) and malvidin (B83408) (methylated at both the 3' and 5' positions). nih.gov

Furthermore, the precursors in the delphinidin biosynthetic pathway can be shunted into the production of other flavonoid classes. A key branch point occurs at the level of dihydroflavonols (e.g., dihydromyricetin). While dihydroflavonol 4-reductase (DFR) channels these precursors towards anthocyanin synthesis, another enzyme, flavonol synthase (FLS) , can convert them into flavonols. researchgate.netnih.gov For example, FLS can catalyze the conversion of dihydromyricetin to myricetin, a flavonol. nih.gov This represents a competitive branch in the pathway, and the relative activities of DFR and FLS can determine the ratio of anthocyanins to flavonols produced in a plant tissue. researchgate.net There is also evidence that anthocyanidin synthase (ANS) can exhibit FLS activity, directly converting dihydroflavonols into flavonols. researchgate.net

Methodologies for Extraction, Isolation, and Purification of Delphinidin 3 Arabinoside Cation

Solvent-Based Extraction Approaches

Conventional solvent extraction remains a fundamental technique for obtaining anthocyanins, including Delphinidin (B77816) 3-arabinoside cation, from plant tissues.

The use of acidified aqueous-organic solvents is a widely adopted method for the extraction of anthocyanins. researchgate.net The acidic conditions are crucial for maintaining the stability of the anthocyanins in their colored flavylium (B80283) cation form. researchgate.net Ethanol (B145695) and methanol (B129727) are common organic solvents utilized for this purpose.

A typical procedure involves soaking the plant material, such as blueberries, in acidified ethanol. pfigueiredo.orgnih.gov The addition of a small amount of acid, like hydrochloric acid (HCl) or formic acid, helps to break down cell membranes and enhance the solubility of the anthocyanins. pfigueiredo.org For instance, research on wild blueberries has employed acidified ethanol for the initial extraction step. pfigueiredo.orgnih.gov Similarly, studies on myrtle berries have utilized a methanol-water mixture at an acidic pH for extraction. nih.gov The concentration of the organic solvent and the type of acid can be optimized to maximize the extraction yield. For example, a study on colored potatoes used 70% (v/v) acid-ethanol (hydrochloric acid, pH 2.5) for extraction. nih.gov

Table 1: Examples of Acidified Solvent Systems for Delphinidin 3-arabinoside Cation Extraction

Plant SourceSolvent SystemAcidReference
Wild BlueberriesEthanolPhosphoric Acid (0.02% v/v) pfigueiredo.org
Myrtle BerriesMethanol in water (50.4%)pH 3.33 nih.gov
Colored Potatoes70% (v/v) EthanolHydrochloric Acid (pH 2.5) nih.gov
Highbush BlueberryAcetone and Acetic Acid (99:1 v/v)Acetic Acid nih.gov

Advanced Extraction Techniques

To improve extraction efficiency and reduce solvent consumption and extraction time, advanced techniques have been developed and applied for the extraction of this compound cation.

Microwave-assisted extraction (MAE) utilizes microwave energy to heat the solvent and sample, leading to a more rapid and efficient extraction process. This technique has been successfully applied to extract anthocyanins from various sources, including myrtle and blueberries. nih.govtandfonline.com The parameters of MAE, such as microwave power, extraction time, temperature, and solvent composition, are optimized to achieve the highest yield of the target compounds. nih.gov For instance, in the extraction of anthocyanins from myrtle, optimal conditions were found to be a solvent of 50.4% methanol in water at pH 3.33 and an extraction temperature of 50°C. nih.gov MAE has been shown to be more efficient than traditional solvent extraction methods in some cases. mdpi.com

Table 2: Optimized MAE Conditions for Anthocyanin Extraction

Plant SourceOptimized ConditionsReference
Myrtle Berries50.4% MeOH in water, pH 3.33, 50°C nih.gov
Cranberries52% ethanol, pH 3, 50°C mdpi.com
Grapes40% methanol, 100°C, 5 min mdpi.com

Ultrasound-Assisted Enzymatic Extraction (UAEE)

Ultrasound-assisted enzymatic extraction (UAEE) is an innovative method that combines the use of ultrasonic waves and enzymes to enhance the extraction process. frontiersin.org Ultrasound facilitates the disruption of plant cell walls, increasing the surface area for enzyme action. uni-bonn.de Enzymes, in turn, specifically target and degrade cell wall components, leading to a more efficient release of intracellular compounds like anthocyanins. uni-bonn.de This synergistic effect can result in higher extraction yields in shorter times and at lower temperatures compared to conventional methods. frontiersin.orguni-bonn.de Research on grape skins has demonstrated the effectiveness of UAEE for extracting anthocyanins, resulting in high-purity isolates. mdpi.com The optimization of UAEE involves considering factors such as ultrasonic power, frequency, temperature, extraction time, and the type and concentration of enzymes. frontiersin.orgnih.gov

Chromatographic and Resin-Based Isolation Strategies

Following extraction, the crude extract containing this compound cation undergoes purification to isolate the compound from other co-extracted substances.

Solid phase extraction (SPE) is a widely used technique for the purification and concentration of anthocyanins from crude extracts. whiterose.ac.uk This method relies on the differential affinity of compounds for a solid sorbent and a liquid phase.

For anthocyanin purification, C18 and cation-exchange resins are commonly employed. pfigueiredo.orgnih.gov C18 resins are a type of reversed-phase sorbent that retains nonpolar to moderately polar compounds, while allowing polar impurities like sugars and organic acids to pass through. mdpi.comresearchgate.net Cation-exchange resins, on the other hand, specifically bind positively charged molecules like the flavylium cation of anthocyanins. pfigueiredo.orgnih.govresearchgate.netnih.gov

A multi-step SPE process is often utilized. For example, in the purification of anthocyanins from wild blueberries, the extract was first cleaned using a C18 silica (B1680970) gel. pfigueiredo.orgnih.gov This step removes less polar compounds. Subsequently, a strong cation-exchange resin (DSC-SCX) was used to bind the anthocyanins. pfigueiredo.orgnih.gov The bound anthocyanins were then eluted using an ethanol gradient in acidified water. pfigueiredo.org This combined approach of using both C18 and cation-exchange resins effectively removes a wide range of impurities, leading to a highly purified anthocyanin fraction. pfigueiredo.orgnih.govresearchgate.net

Table 3: SPE Resins Used in the Purification of this compound Cation

Resin TypeMechanismPurpose in PurificationReference
C18 Silica GelReversed-PhaseRemoval of nonpolar to moderately polar impurities pfigueiredo.orgnih.govmdpi.com
DSC-SCX Cation-Exchange ResinCation ExchangeSelective binding of positively charged anthocyanins pfigueiredo.orgnih.gov

Preparative Liquid Chromatography for Fractionation

Preparative liquid chromatography (PLC) is a powerful technique for isolating specific anthocyanin isomers, including this compound, from complex mixtures. This method allows for the collection of fractions with high purity, often exceeding 95%. pfigueiredo.orgnih.govwjarr.com

In a typical workflow, a crude or partially purified anthocyanin extract is injected into a PLC system. pfigueiredo.orggoogle.com The separation is achieved on a reversed-phase column, such as a C18 column. pfigueiredo.orggoogle.com A gradient elution method is commonly employed, using a mobile phase consisting of two solvents, typically an acidified aqueous phase (e.g., water with formic acid) and an organic solvent like methanol or acetonitrile. pfigueiredo.orggoogle.com

The gradient program involves a carefully controlled change in the solvent composition over time, allowing for the sequential elution of different anthocyanins based on their polarity. For instance, a study on wild blueberries utilized a gradient of acidified water (5% v/v formic acid, solvent A) and methanol (solvent B). The elution started with a high concentration of solvent A, which was gradually decreased while the concentration of solvent B increased. pfigueiredo.org This allows for the separation of various anthocyanin glycosides, including the arabinoside forms of delphinidin. pfigueiredo.org The flow rate and column temperature are optimized to enhance separation efficiency. pfigueiredo.org Fractions are collected at specific time intervals and analyzed for purity using analytical techniques like LC-MS and NMR. pfigueiredo.orgnih.gov

Table 1: Example of a Preparative Liquid Chromatography Gradient for Anthocyanin Fractionation pfigueiredo.org

Time (minutes)Solvent A (Acidified Water) (%)Solvent B (Methanol) (%)
0955
48020
127525
206733
266436
285545
324555
343070
35955

This table is illustrative and specific conditions may vary based on the source material and target compound.

Optimization of Extraction and Purification Parameters

The efficiency of this compound cation extraction and purification is heavily dependent on the optimization of several key parameters. Response surface methodology (RSM) is a statistical approach often used to determine the optimal conditions for these processes. researchgate.net

Key parameters that are frequently optimized include:

Extraction Solvent: The choice of solvent and its composition is critical. Acidified ethanol or methanol are commonly used to extract anthocyanins. pfigueiredo.orgresearchgate.net The addition of a small amount of acid (e.g., formic acid or hydrochloric acid) helps to maintain the stability of the anthocyanin flavylium cation. pfigueiredo.orgmdpi.com

Temperature: Extraction temperature can influence the yield, but higher temperatures can also lead to degradation of the anthocyanins. researchgate.netmdpi.com

Time: The duration of the extraction process needs to be sufficient to maximize recovery without causing significant degradation. researchgate.net

Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency. researchgate.net

For purification, the choice of adsorbent for solid-phase extraction (SPE) and the mobile phase for chromatography are crucial. pfigueiredo.orgnih.gov SPE with resins like C18 or cation-exchange resins is a common preliminary purification step to remove sugars, organic acids, and other less polar compounds before preparative chromatography. pfigueiredo.orgnih.gov The pH of the solutions used throughout the extraction and purification process is also a critical factor, as the stability of anthocyanins is highly pH-dependent. mdpi.com

Table 2: Research Findings on the Optimization of Anthocyanin Extraction

Plant SourceOptimal Extraction ConditionsKey FindingsReference
Melastoma malabathricumAcidified Methanol: 60°C, 86.82 min, 0.5:35 g/mL solid-to-liquid ratioRevealed the presence of delphinidin hexoside as a main anthocyanin. researchgate.net
Melastoma malabathricumAcidified Ethanol: 60°C, 120 min, 0.5:23.06 g/mL solid-to-liquid ratioShowcased the effectiveness of RSM in optimizing extraction. researchgate.net
Wild BlueberriesSoaking in acidified ethanol followed by SPE and preparative LC.Achieved up to 100% purity for isolated anthocyanin isomers. pfigueiredo.orgnih.gov
Vaccinium myrtillusMethod C (details not fully specified) yielded the highest anthocyanin content.Petunidin-3-glucoside was the dominant compound in the most effective extraction method. wjarr.com

Analytical Techniques for Characterization and Quantification of Delphinidin 3 Arabinoside Cation

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of Delphinidin (B77816) 3-arabinoside cation from complex mixtures. Its versatility allows for various detector couplings, enhancing its analytical power.

HPLC-DAD for Anthocyanin Profiling

HPLC coupled with a Diode Array Detector (DAD) is a widely used method for creating anthocyanin profiles of various natural extracts. researchgate.netresearchgate.net This setup allows for the monitoring of elution at multiple wavelengths simultaneously, which is particularly useful for identifying anthocyanins, as they exhibit a characteristic strong absorbance around 520 nm. researchgate.net In the analysis of blueberry extracts, for instance, Delphinidin 3-arabinoside is consistently identified as a key component in the anthocyanin fingerprint. researchgate.netresearchgate.netresearchgate.net The technique's ability to generate a UV-Vis spectrum for each separated peak aids in the tentative identification of compounds by comparing the spectral data with known standards and literature values.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

For more complex samples or when higher throughput is required, Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC provides superior resolution, increased sensitivity, and faster analysis times. nih.govthermofisher.com This enhanced separation capability is crucial for distinguishing between structurally similar anthocyanins, such as glycosidic isomers, which may co-elute in standard HPLC systems. nih.gov Studies on bilberry and blueberry extracts have demonstrated the efficacy of UHPLC in resolving a wide array of anthocyanins, including this compound, in under 30 minutes. researchgate.netthermofisher.com

Mass Spectrometry (MS) Approaches

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural analysis of this compound cation. Its high sensitivity and ability to provide molecular weight and fragmentation data make it a powerful detector for chromatography.

HPLC-DAD-MS for Accurate Identification and Structural Analysis

The hyphenation of HPLC-DAD with Mass Spectrometry (MS), particularly with tandem MS (MS/MS), provides a robust platform for the unambiguous identification of this compound cation. semanticscholar.org Following separation by HPLC and initial characterization by DAD, the compound enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for anthocyanins, which are typically analyzed in positive ion mode. oup.com

In MS analysis, this compound cation will exhibit a specific parent ion corresponding to its molecular weight. Further fragmentation in MS/MS experiments provides structural information. A characteristic fragmentation pattern for this compound involves the loss of the arabinose sugar moiety (132 Da), resulting in a fragment ion corresponding to the delphinidin aglycone (m/z 303). researchgate.net This fragmentation pattern is a key diagnostic feature for its identification in complex matrices like rabbiteye blueberry juice. semanticscholar.orgresearchgate.netmdpi.com

Probe Electrospray Ionization Tandem Mass Spectrometry (PESI/MS/MS) for High-Throughput Analysis

Probe Electrospray Ionization (PESI) is a more recent development in mass spectrometry that allows for rapid, high-throughput analysis without the need for prior chromatographic separation. oup.com This technique involves using a fine probe to directly sample and ionize compounds from a sample surface. Coupled with tandem mass spectrometry (MS/MS), PESI/MS/MS can quickly screen for the presence of specific anthocyanins, including this compound, by monitoring for its characteristic precursor and product ions. oup.comnih.gov This approach is particularly valuable for the rapid qualitative analysis of large numbers of samples in horticultural and food science applications. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While HPLC and MS are powerful for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the complete structural elucidation of a molecule. ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of each proton and carbon atom in the this compound cation structure.

Key signals in the ¹H NMR spectrum include those for the aromatic protons of the delphinidin aglycone and the protons of the arabinose sugar moiety. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between different parts of the molecule, confirming the attachment of the arabinose sugar to the 3-position of the delphinidin core. While less common for routine analysis due to lower sensitivity and higher sample requirements compared to MS, NMR is crucial for the definitive structural confirmation of novel anthocyanins or for validating the structures of reference standards.

Method Validation Studies for Analytical Assays

The accurate characterization and quantification of this compound cation in various matrices, such as plant extracts and biological fluids, rely on robust and validated analytical methods. Method validation is a critical process that ensures an analytical procedure is suitable for its intended purpose, providing reliable and reproducible results. Key parameters assessed during validation include selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. mdpi.comnih.gov

High-performance liquid chromatography (HPLC) is the most extensively used technique for the identification and quantification of anthocyanins like this compound. mdpi.comresearchgate.net These chromatographic methods are often coupled with diode array detectors (DAD) or mass spectrometry (MS) to enhance selectivity and sensitivity. mdpi.com

Research Findings

Validation studies for analytical methods targeting anthocyanins have demonstrated the reliability of current technologies. For instance, a liquid chromatography-mass spectrometry (LC-MS) method developed for the simultaneous quantification of various phenolic compounds, including numerous anthocyanins in blueberries, was validated according to FDA guidelines. nih.gov The validation encompassed specificity, linearity, accuracy, precision, and detection limits. nih.gov

While specific validation data for this compound cation is not always reported individually, data from closely related compounds and general anthocyanin validation studies provide a strong indication of expected performance. For example, a study validating an HPLC method for Delphinidin-3-o-glucoside chloride in rat plasma assessed six validation parameters. usm.myusm.my The results showed excellent linearity, with a coefficient of determination (R²) of ≥95.0%, and good recovery at 80.377%. usm.myusm.my The precision and accuracy of the method were also confirmed to be within acceptable limits. usm.my

General validation studies for anthocyanins using chromatographic techniques report limits of detection (LOD) in the range of 0.01–3.7 µg/mL and limits of quantification (LOQ) from 0.03–8.5 µg/mL. mdpi.com Calibration curves for anthocyanins typically demonstrate good linearity over concentration ranges from 0.01 to 800 µg/mL. mdpi.comresearchgate.net One comprehensive LC-MS method validation showed excellent linearity for all analyzed phenolic compounds, with regression coefficients (r²) consistently exceeding 0.99 over a concentration range of 0.04–40 μg/mL. mdpi.comnih.gov The intra- and inter-day precision for this method was high, with a relative standard deviation (RSD) below 10%. nih.gov

The robustness of analytical methods is tested by introducing small, deliberate variations in parameters such as mobile phase composition, pH, and column temperature. mdpi.com Validated methods for anthocyanins have generally been found to be robust, showing no significant changes in results when such minor variations are introduced. mdpi.com

The table below summarizes typical validation parameters from studies on Delphinidin derivatives and general anthocyanin analysis.

Table 1: Summary of Method Validation Parameters for Delphinidin Derivatives and General Anthocyanins

Validation ParameterFindingReference Compound(s)Source(s)
Linearity (r²) >0.99Multiple Anthocyanins & Phenolics mdpi.comnih.gov
Linearity (R²) ≥95.0%Delphinidin-3-o-glucoside chloride usm.myusm.my
Limit of Detection (LOD) 47 ng/mLDelphinidin-3-o-glucoside chloride usm.myusm.my
Limit of Quantification (LOQ) 213 ng/mLDelphinidin-3-o-glucoside chloride usm.myusm.my
General LOD Range 0.01–3.7 µg/mLGeneral Anthocyanins mdpi.com
General LOQ Range 0.03–8.5 µg/mLGeneral Anthocyanins mdpi.com
Precision (RSD) < 10%Multiple Anthocyanins & Phenolics nih.gov
Recovery 80.377%Delphinidin-3-o-glucoside chloride usm.myusm.my

Bioavailability and in Vivo Metabolism Studies in Animal Models

Absorption and Distribution Dynamics of Delphinidin (B77816) Glycosides in Non-Human Systems

Studies in animal models, primarily rats, indicate that delphinidin glycosides are absorbed, at least in part, in their intact glycosylated form. frontiersin.orgresearchgate.net The absorption process for compounds like delphinidin-3-O-glucoside (Dp-3G) can begin rapidly, with the compound appearing in the blood plasma as soon as 15 minutes after oral administration. researchgate.netnih.govnih.gov The plasma concentration profile of Dp-3G in rats has been observed to have two distinct peaks, one at 15 minutes and another at 60 minutes post-ingestion. researchgate.netnih.govnih.gov This pattern suggests that absorption occurs at multiple sites along the gastrointestinal tract, likely starting in the stomach and continuing into the upper part of the small intestine. researchgate.net

Once absorbed, delphinidin glycosides are distributed to various tissues. Following administration of a bilberry extract to rats, the major anthocyanins found in the liver and kidney were O-methylated forms derived from delphinidin, cyanidin (B77932), and petunidin-glycosides. researchgate.net In contrast, delphinidin-3-rutinoside (Dp-3R) is primarily absorbed into the blood and excreted in urine in its unmetabolized form. acs.orgnih.gov The bioavailability of orally administered Dp-3R in rats has been reported to be very low, at approximately 0.49 ± 0.06%. frontiersin.orgacs.org

The table below summarizes the pharmacokinetic parameters for various delphinidin glycosides in rats.

CompoundCmax (Maximum Plasma Concentration)Tmax (Time to Maximum Plasma Concentration)BioavailabilityAnimal Model
Delphinidin 3-rutinoside 0.285 ± 0.071 µmol/L26.3 min0.49 ± 0.06%Rats
Delphinidin 3-glucoside 580 ± 410 nmol/L0.5-2.0 hNot ReportedRats

This table is based on data from references researchgate.netacs.org.

Metabolic Transformations and Metabolite Formation (e.g., Phenolic Acids, Aldehydes)

After administration, delphinidin glycosides undergo significant metabolic transformations. A primary metabolic pathway is methylation, catalyzed by the enzyme catechol-O-methyl transferase (COMT) in the gut and liver. frontiersin.org For instance, delphinidin-3-O-glucoside is metabolized into 4'-O-methyl delphinidin 3-O-beta-d-glucopyranoside, which has been identified as a major metabolite in the plasma and tissues of rats. researchgate.netnih.govnih.gov Similarly, delphinidin-3-rutinoside is metabolized to 4′-O-methyl-delphinidin-3-rutinoside, which has been detected in plasma, urine, and bile. frontiersin.orgacs.orgnih.gov

Beyond methylation, delphinidin and its glycosides can be degraded into smaller phenolic compounds, a process largely attributed to the gut microbiota. frontiersin.org These degradation products include phenolic acids, such as gallic acid and protocatechuic acid, and aldehydes, like 2,4,6-trihydroxybenzaldehyde. mdpi.comnih.govacs.orgacs.orgrsc.org In a simulated gastrointestinal environment with rat gut microbiota, delphinidin-3-rutinoside was shown to break down into gallic acid, syringic acid, and 2,4,6-trihydroxybenzaldehyde. nih.govrsc.org The chemical breakdown of delphinidin can also yield traces of homogentisic, syringic, and p-coumaric acids. acs.org

The following table details the primary metabolites identified from delphinidin glycosides in animal studies.

Parent CompoundMetabolite(s)Metabolic Process
Delphinidin 3-glucoside 4'-O-methyl delphinidin 3-O-glucosideMethylation
Delphinidin 3-rutinoside 4'-O-methyl delphinidin 3-rutinosideMethylation
Delphinidin (aglycone) Gallic acid, Phloroglucinol aldehydeDegradation
Delphinidin 3-rutinoside Gallic acid, Syringic acid, 2,4,6-trihydroxybenzaldehydeMicrobial Degradation

This table is compiled from data in references frontiersin.orgnih.govacs.orgnih.govrsc.org.

Influence of Glycosylation on Bioavailability in Animal Models

The sugar moiety attached to the delphinidin aglycone, a process known as glycosylation, plays a pivotal role in its stability and bioavailability. frontiersin.orgnih.govnih.govresearchgate.netacs.org The type of sugar directly influences the extent to which the anthocyanin is absorbed. frontiersin.org

Studies comparing different glycosides of the same aglycone have established a clear hierarchy in terms of bioavailability. For delphinidin, the galactoside form exhibits the highest bioavailability, followed by the glucoside, and then the arabinoside form. frontiersin.orgresearchgate.netnih.gov This indicates that delphinidin 3-arabinoside has a comparatively lower bioavailability than its galactoside and glucoside counterparts. This difference in absorption based on the attached sugar is a critical factor modulating the in vivo functionality of these compounds. researchgate.net While the aglycone form of delphinidin is highly active, the presence of a sugar moiety is considered vital for its bioavailability. frontiersin.orgnih.govfrontiersin.org

The table below illustrates the relative bioavailability of delphinidin glycosides based on the attached sugar moiety.

Sugar MoietyRelative Bioavailability
Galactoside Highest
Glucoside Medium
Arabinoside Lower

This table is based on findings from references frontiersin.orgresearchgate.netnih.gov.

Interaction with Gut Microbiota and its Impact on Metabolism in Animal Models

The interaction is bidirectional. Not only do gut microbes metabolize anthocyanins, but anthocyanins and their metabolites can also modulate the composition of the gut microbiota. frontiersin.orgacs.org Studies have shown that anthocyanins can promote the proliferation of beneficial bacteria, such as Bifidobacterium spp. and Lactobacillus spp. frontiersin.orgacs.orgmdpi.com

In diet-induced obese mice, the metabolic benefits of black currant anthocyanins, which include delphinidin glycosides, were observed in animals with an intact gut microbiome but not in those treated with antibiotics to disrupt their microbiota. acs.org This finding underscores the essential role of the gut microbiota in mediating the systemic effects of these compounds. The degradation of delphinidin-type anthocyanins by the microbiota leads to the formation of metabolites like gallic acid. acs.orgacs.org In germ-free or antibiotic-treated mice, the bioconversion of polyphenols to phenolic acids is diminished, highlighting the microbiota's critical function in this metabolic process. nih.gov

Stability and Degradation Dynamics of Delphinidin 3 Arabinoside Cation

Influence of Environmental Factors (pH, Temperature, Light, and Oxygen) on Chemical Stability

The stability of delphinidin (B77816) 3-arabinoside cation is significantly impacted by several environmental factors, including pH, temperature, light, and the presence of oxygen. nih.govnih.gov

pH: Like other anthocyanins, delphinidin 3-arabinoside cation is most stable in acidic conditions, typically at a pH of 3 or lower. nih.gov As the pH increases towards neutral and alkaline conditions, its stability markedly decreases. nih.gov In acidic environments, the compound exists predominantly as the red-colored flavylium (B80283) cation. frontiersin.orgresearchgate.net As the pH rises to between 4 and 6, it can be converted to a colorless carbinol pseudobase and chalcone (B49325). frontiersin.orgresearchgate.net In alkaline conditions (pH 8-10), it forms a blue quinonoidal base, which is unstable and prone to degradation. frontiersin.orgresearchgate.net

Temperature: Elevated temperatures accelerate the degradation of this compound cation. scirp.orgnih.gov Thermal degradation often follows first-order reaction kinetics. nih.gov Studies have shown that even short exposure to high temperatures, such as during microwave heating, can lead to rapid degradation. researchgate.net For instance, storage at -20°C has been shown to preserve anthocyanins like this compound cation for up to 30 days with no significant loss, whereas storage at higher temperatures (5°C to 35°C) results in notable degradation. scirp.org

Light: Exposure to light, particularly UV irradiation, can induce the degradation of this compound cation. nih.govnih.gov This photosensitivity is a significant challenge in maintaining the color and integrity of products containing this anthocyanin.

Oxygen: The presence of oxygen contributes to the oxidative degradation of this compound cation. nih.govnih.gov This process can lead to the formation of various degradation products and a loss of color and antioxidant activity.

Characterization of Degradation Pathways and Products

The degradation of this compound cation proceeds through several pathways, primarily influenced by the surrounding environmental conditions. A common degradation pathway involves the opening of the B-ring of the delphinidin structure to form an intermediate chalcone. nih.gov This chalcone can then further decompose.

Under thermal stress and in alkaline conditions, delphinidin and its glycosides can break down into smaller phenolic compounds. nih.govfrontiersin.org The primary degradation products identified from the breakdown of the delphinidin aglycone are gallic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring). nih.govfrontiersin.orgresearchgate.net Another potential degradation product from the A-ring is 1,3,5-benzenetriol. researchgate.net The initial step in this degradation is often the hydrolysis of the glycosidic bond, releasing the arabinose sugar and the delphinidin aglycone, which is then susceptible to further breakdown.

Comparative Stability Profiles with Other Anthocyanin Glycosides

The stability of this compound cation can be compared to other anthocyanin glycosides, with differences arising from the structure of the aglycone (the non-sugar portion) and the type of sugar moiety attached.

Generally, anthocyanins with more hydroxyl groups on the B-ring, such as delphinidin, tend to be less stable than those with fewer hydroxyl groups or with methoxy (B1213986) substitutions. nih.govnih.gov For example, delphinidin glycosides often exhibit lower stability compared to cyanidin (B77932), petunidin (B3231668), peonidin (B1209262), and malvidin (B83408) glycosides. nih.govrsc.org The increased number of hydroxyl groups in delphinidin makes it more susceptible to oxidation and other degradation reactions. nih.gov

The type of sugar attached also influences stability. Some studies suggest that the stability of bilberry anthocyanins decreases in the order of glucosides > galactosides > arabinosides. scispace.com This indicates that this compound may be less stable than its glucoside or galactoside counterparts. The arabinose sugar, being a pentose, may confer different solubility and stability characteristics compared to hexose (B10828440) sugars like glucose and galactose.

Strategies for Enhanced Stability in Research Applications

To counteract the inherent instability of this compound cation, several strategies have been developed to enhance its stability for research and other applications.

Co-pigmentation: This technique involves the addition of other compounds, known as co-pigments (such as other flavonoids, phenolic acids, or metal ions), which can form complexes with the anthocyanin. nih.govmdpi.com These complexes help to protect the flavylium cation from hydration and degradation, often resulting in a hyperchromic effect (increased color intensity) and a bathochromic shift (a shift to a longer wavelength, resulting in a bluer color). nih.gov

Encapsulation: Encapsulation technologies, such as microencapsulation and nanoencapsulation, can protect this compound cation from adverse environmental factors. nih.gov By entrapping the anthocyanin within a protective matrix (e.g., proteins, polysaccharides), its exposure to light, oxygen, and unfavorable pH can be minimized, thereby enhancing its stability. nih.govmdpi.com

Antioxidant Additives: The addition of antioxidants can help to prevent the oxidative degradation of this compound cation. nih.gov Ascorbic acid is a common antioxidant used for this purpose; however, its interaction with anthocyanins can be complex. Other strategies include the use of thiol-containing compounds like cysteine, which have shown a stabilizing effect. google.com

Chemical Modification: Acylation, the process of adding an acyl group (such as from a carboxylic acid) to the sugar moiety of the anthocyanin, can significantly improve stability. d-nb.infomdpi.com Acylated anthocyanins often exhibit enhanced resistance to light and heat and may have improved solubility in different solvents. mdpi.com

Interactive Data Table: Factors Affecting this compound Cation Stability

FactorEffect on StabilityMechanism
pH Most stable at pH ≤ 3; stability decreases as pH increases.At low pH, exists as the stable flavylium cation. At higher pH, converts to unstable carbinol pseudobase, chalcone, and quinonoidal base forms. nih.govfrontiersin.orgresearchgate.net
Temperature Degradation rate increases with increasing temperature.Thermal energy promotes degradation reactions, such as the opening of the pyran ring to form chalcone. scirp.orgnih.govresearchgate.net
Light Exposure to light, especially UV, causes degradation.Photosensitive nature leads to photochemical degradation. nih.govnih.gov
Oxygen Promotes oxidative degradation.The hydroxyl groups are susceptible to oxidation, leading to breakdown products. nih.govnih.gov

Interactive Data Table: Comparison of Anthocyanin Stability

Anthocyanin GlycosideRelative StabilityReason
This compound LowerMore hydroxyl groups on the B-ring increase susceptibility to oxidation. Arabinoside may be less stable than other glycosides. nih.govscispace.com
Cyanidin 3-glucoside Higher than delphinidin glycosidesFewer hydroxyl groups on the B-ring compared to delphinidin. nih.gov
Malvidin 3-glucoside HigherMethoxy groups on the B-ring increase stability compared to hydroxyl groups. nih.gov
Pelargonidin 3-glucoside HigherFewer hydroxyl groups on the B-ring. rsc.org

Structure Activity Relationship Sar Studies Pertaining to Delphinidin 3 Arabinoside Cation

Impact of Glycosylation (Sugar Moiety and Position) on Biological Activity and Bioavailability

Glycosylation, the attachment of sugar moieties to the anthocyanidin aglycone, is a critical determinant of the stability, water solubility, bioavailability, and ultimately, the biological activity of anthocyanins. researchgate.netmdpi.com The type of sugar, the position of attachment, and the number of sugar units all play significant roles. researchgate.net

The bioavailability of delphinidin (B77816) glycosides is highly dependent on the nature of the attached sugar. frontiersin.org For instance, the bioavailability of delphinidin glycosides has been observed in the order of galactoside > glucoside ≈ arabinoside. frontiersin.orgnih.gov While the aglycone form of delphinidin is highly active, the presence of a sugar moiety, particularly at the C-3 position of the C ring, is crucial for its bioavailability. nih.govd-nb.info

The type of sugar can also influence specific biological activities. For example, in studies of antioxidant activity against peroxynitrite, the reactivity of delphinidin glycosides followed the order: delphinidin-3-arabinoside > delphinidin-3-galactoside > delphinidin-3-glucoside. mdpi.com However, for other antioxidant assays, different trends are observed. For instance, delphinidin 3-O-glucoside (myrtillin) showed lower DPPH• scavenging activity than its aglycone, delphinidin. mdpi.com In contrast, when evaluating xanthine (B1682287) oxidase (XO) inhibitory activity, replacing a galactoside with an arabinoside or rutinoside tended to increase the inhibitory effect. oup.com

The position of glycosylation is also a key factor. Glycosylation at the C-3 position generally confers greater stability to anthocyanins compared to other positions. researchgate.net Diglycosylation, such as at the C-3 and C-5 positions, can decrease antioxidant activity compared to their monoglycoside counterparts. mdpi.com

Table 1: Impact of Glycosylation on Delphinidin Bioavailability and Activity

GlycosideRelative BioavailabilityImpact on Antioxidant Activity
Delphinidin-3-galactosideHighestLower reactivity towards peroxynitrite compared to arabinoside form. mdpi.com
Delphinidin-3-glucosideModerateLower reactivity towards peroxynitrite compared to arabinoside and galactoside forms. mdpi.com
Delphinidin-3-arabinosideModerateHigher reactivity towards peroxynitrite compared to glucoside and galactoside forms. mdpi.com
Delphinidin-3-rutinosideNot specifiedIntact form is absorbed and excreted. researchgate.netfrontiersin.org

Influence of Hydroxylation and Methoxylation Patterns on the Flavylium (B80283) Cation

The substitution pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the B-ring of the flavylium cation is a primary determinant of the antioxidant capacity and color of anthocyanins. mdpi.comnih.gov An increase in the number of hydroxyl groups on the B-ring generally correlates with enhanced antioxidant activity. mdpi.com Delphinidin, with three hydroxyl groups on its B-ring, consequently exhibits potent antioxidant effects. nih.govmdpi.com

The presence of ortho-hydroxyl groups, as seen in delphinidin, makes the molecule more susceptible to oxidation, which can reduce its stability compared to anthocyanidins with fewer such groups. mdpi.com Conversely, methylation of these hydroxyl groups to form methoxy groups tends to increase stability and shift the color towards red. mdpi.commdpi.com For example, petunidin (B3231668) and malvidin (B83408) are methylated derivatives of delphinidin. nih.gov This methylation, however, typically leads to a decrease in antioxidant capacity. mdpi.com The antioxidant efficacy concerning peroxyl radical trapping follows the order of –OH > –OCH₃ > –H on the B-ring. mdpi.com

The degree of hydroxylation and methoxylation on the B-ring also influences the structural transformations of anthocyanins in solution, which affects their charge and interaction with other molecules. researchgate.net

Table 2: Effect of B-Ring Substitution on Anthocyanidin Properties

AnthocyanidinB-Ring SubstitutionRelative Antioxidant ActivityGeneral Stability
Delphinidin3', 4', 5'-OHHighLower
Cyanidin (B77932)3', 4'-OHModerate-HighLower
Petunidin3'-OCH₃, 4', 5'-OHModerateHigher than Delphinidin
Malvidin3', 5'-OCH₃, 4'-OHLowerHigher
Peonidin (B1209262)3'-OCH₃, 4'-OHLowerHigher
Pelargonidin4'-OHLowHigher

Role of Acylation on Bioactivity

Acylation, the esterification of sugar moieties with aliphatic or aromatic acids, significantly impacts the stability, color, and bioactivity of anthocyanins. mdpi.comashs.org Acylated anthocyanins generally exhibit greater stability against degradation from factors like pH changes, light, and temperature. ashs.orgnih.gov This increased stability is often attributed to intramolecular copigmentation, where the acyl group stacks with the flavylium ring, protecting it from hydration. mdpi.com

The presence of an acyl group can also influence bioavailability. Some studies suggest that acylated anthocyanins have a higher bioaccessibility than their non-acylated counterparts, which could lead to increased absorption. oup.com However, other research indicates that acylated anthocyanins are recovered at lower levels in blood and urine, suggesting poorer absorption. ashs.org

From a bioactivity perspective, acylation can enhance antioxidant capacity. mdpi.com For example, delphinidin derivatives acylated with caffeic acid showed higher antioxidant activity than the corresponding non-acylated compounds. mdpi.com Diacylated anthocyanins have been found to be more stable and have markedly increased antioxidant activity. mdpi.commdpi.com

Correlation between Chemical Structure and Specific Mechanisms of Action

The specific chemical structure of delphinidin and its glycosides dictates their interaction with molecular targets, leading to various biological effects.

Antioxidant Activity: The potent antioxidant and free radical scavenging activity of delphinidin is primarily attributed to the numerous hydroxyl groups on its B-ring, which can readily donate hydrogen atoms. nih.govmdpi.com

Enzyme Inhibition: The structure of both the aglycone and the glycoside influences enzyme inhibitory activity. In the case of xanthine oxidase inhibition, delphinidin-3-O-sambubioside was identified as a potent inhibitor. oup.comoup.com The study of various anthocyanins revealed that the type and position of both the sugar moiety and the B-ring substituents were critical for binding to the enzyme's active site. oup.comoup.com

Interaction with Signaling Pathways: Delphinidin has been shown to modulate numerous cell signaling pathways implicated in cancer. For example, it can inhibit the PI3K/Akt and MAPK pathways, suppress the Wnt/β-catenin signaling pathway, and induce p53-mediated apoptosis. nih.gov Delphinidin-3-glucoside has been observed to abrogate the nuclear accumulation of the androgen receptor. nih.gov These specific interactions are governed by the molecule's three-dimensional structure and its ability to bind to key proteins within these cascades. The presence and type of glycosylation can influence how the molecule is transported into the cell and interacts with these targets.

Q & A

Basic Research Questions

Q. How can researchers isolate and purify delphinidin 3-arabinoside cation from natural sources for structural characterization?

  • Methodology : Use acidified methanol (e.g., 25% HCl in methanol) for anthocyanin extraction, followed by chromatographic separation via HPLC or HPTLC with mobile phases like ethyl acetate/toluene/water/formic acid (12:3:0.8:1.2). Validate purity via UV-Vis spectroscopy (absorbance at 555 nm) and mass spectrometry .
  • Key Considerations : Optimize solvent polarity to retain arabinoside stability; avoid prolonged exposure to light/heat to prevent degradation .

Q. What analytical techniques are most reliable for quantifying this compound cation in complex matrices like plant extracts?

  • Methodology : Employ HPTLC with densitometric analysis under white light (transmission mode) for rapid quantification. Calibration curves (r > 0.999) ensure linearity, while LC-MS/MS provides specificity for distinguishing glycosidic isomers (e.g., galactoside vs. arabinoside) .
  • Validation : Cross-validate results with NMR for structural confirmation, especially to differentiate between positional isomers (e.g., 3-arabinoside vs. 5-arabinoside) .

Q. How does pH influence the stability of this compound cation in vitro?

  • Methodology : Conduct kinetic studies by incubating the compound in buffers (pH 2–8) and monitoring degradation via UV-Vis spectroscopy. Use Arrhenius plots to model degradation rates under varying temperatures .
  • Data Interpretation : Note that anthocyanins are most stable at pH ≤ 3; arabinoside substitution may enhance stability compared to glucosides due to steric effects .

Advanced Research Questions

Q. What molecular mechanisms underlie the antioxidant activity of this compound cation in cellular models?

  • Experimental Design :

  • Use ROS-sensitive probes (e.g., DCFH-DA) in endothelial or cancer cell lines to quantify oxidative stress reduction.
  • Combine with siRNA knockdown of Nrf2/KEAP1 pathways to assess dependency on antioxidant response elements .
    • Contradiction Analysis : Address discrepancies in IC50 values across studies by standardizing cell viability assays (e.g., MTT vs. resazurin) and controlling for cell line-specific metabolic activity .

Q. How can researchers resolve contradictions in reported bioavailability data for this compound cation?

  • Methodology :

  • Perform comparative pharmacokinetic studies using isotopically labeled compounds in rodent models.
  • Analyze intestinal absorption via Caco-2 cell monolayers and phase II metabolism (e.g., glucuronidation/sulfation) using LC-MS .
    • Consensus-Building : Apply Delphi techniques with expert panels to evaluate methodological variability (e.g., dosing regimens, biofluid collection timelines) and establish standardized protocols .

Q. What experimental strategies optimize the synthesis of this compound cation derivatives for structure-activity relationship (SAR) studies?

  • Synthetic Approach :

  • Chemoenzymatic synthesis using glycosyltransferases (e.g., UGT78K6) for regioselective arabinosylation.
  • Characterize derivatives via tandem MS and circular dichroism to confirm stereochemistry .
    • Bioactivity Screening : Prioritize derivatives with modified B-ring hydroxylation (e.g., delphinidin vs. petunidin analogs) to assess antioxidant vs. anti-inflammatory potency .

Methodological Guidance

  • Data Reproducibility : Document extraction and purification protocols in supplemental files, including batch-to-batch variability (e.g., HPLC chromatograms) .
  • Ethical Reporting : Disclose funding sources and avoid selective data presentation in bioavailability studies to mitigate bias .
  • Interdisciplinary Collaboration : Partner with computational chemists to model arabinoside interactions with cellular receptors (e.g., COX-2) for mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.